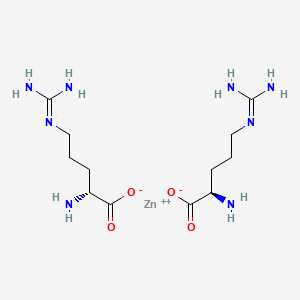
Zinc argininate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
精氨酸锌是由锌离子与氨基酸精氨酸螯合而成的化合物。该化合物结合了锌和精氨酸的益处,使其成为营养、医药和生物化学等各个领域中宝贵的物质。锌是一种必需的微量元素,参与许多生物过程,而精氨酸是一种半必需氨基酸,在蛋白质合成和各种代谢途径中起着至关重要的作用。
准备方法
合成路线和反应条件: 精氨酸锌可以通过锌盐(如硫酸锌或氯化锌)与精氨酸在水溶液中反应合成。反应通常在室温下进行,涉及锌离子与精氨酸的羧酸盐和氨基之间的螯合物的形成。所得的精氨酸锌沉淀物可以过滤、洗涤和干燥以获得最终产物。
工业生产方法: 在工业环境中,精氨酸锌的生产可能涉及更受控的条件以确保高纯度和产量。这可能包括使用纯化水、控制的 pH 值和特定的反应时间。该过程也可能涉及额外的纯化步骤,例如重结晶,以去除任何杂质并获得高质量产品。
化学反应分析
反应类型: 精氨酸锌可以进行各种化学反应,包括:
氧化: 精氨酸锌中的锌可以被氧化形成氧化锌。
还原: 精氨酸锌可以参与还原反应,其中锌离子被还原成元素锌。
取代: 精氨酸锌中的锌离子可以在合适试剂的存在下被其他金属离子取代。
常用试剂和条件:
氧化剂: 过氧化氢或氧气可用于氧化精氨酸锌。
还原剂: 硼氢化钠或其他还原剂可用于还原反应。
取代反应: 硫酸铜等金属盐可用于取代精氨酸锌中的锌离子。
主要形成的产物:
氧化: 氧化锌和精氨酸。
还原: 元素锌和精氨酸。
取代: 精氨酸铜和硫酸锌。
科学研究应用
精氨酸锌在科学研究中具有广泛的应用,包括:
化学: 由于其独特的性质,被用作各种化学反应的催化剂。
生物学: 研究其在酶活化和蛋白质合成中的作用。
医学: 研究其潜在的治疗效果,包括伤口愈合和免疫系统支持。
工业: 用于配制膳食补充剂和功能性食品,以提供生物可利用形式的锌和精氨酸。
作用机制
精氨酸锌的作用机制涉及在体内释放锌离子和精氨酸离子。锌离子在各种酶促反应中起着至关重要的作用,作为参与 DNA 合成、蛋白质合成和免疫功能的众多酶的辅因子。另一方面,精氨酸是合成一氧化氮的前体,一氧化氮是一种在血管舒张和免疫反应中起关键作用的分子。精氨酸锌中锌和精氨酸的结合增强了两种成分的生物利用度和有效性。
类似化合物:
硫酸锌: 提供锌,但缺乏精氨酸的额外益处。
葡萄糖酸锌: 另一种锌补充剂,具有不同的生物利用度和吸收特性。
盐酸精氨酸: 提供精氨酸,但缺乏锌的益处。
精氨酸锌的独特性: 精氨酸锌的独特性在于它在一个化合物中结合了锌和精氨酸的益处。这种组合增强了两种成分的生物利用度和有效性,使其成为支持免疫功能、伤口愈合和整体健康的宝贵补充剂。
相似化合物的比较
Zinc sulfate: Provides zinc but lacks the additional benefits of arginine.
Zinc gluconate: Another zinc supplement with different bioavailability and absorption characteristics.
Arginine hydrochloride: Provides arginine but lacks the benefits of zinc.
Uniqueness of Zinc Argininate: this compound is unique in that it combines the benefits of both zinc and arginine in a single compound. This combination enhances the bioavailability and effectiveness of both components, making it a valuable supplement for supporting immune function, wound healing, and overall health.
属性
CAS 编号 |
112983-87-6 |
|---|---|
分子式 |
C12H26N8O4Zn |
分子量 |
411.8 g/mol |
IUPAC 名称 |
zinc;(2R)-2-amino-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/2C6H14N4O2.Zn/c2*7-4(5(11)12)2-1-3-10-6(8)9;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/t2*4-;/m11./s1 |
InChI 键 |
UJNPHNKJSKIVTE-KDAOEQPASA-L |
手性 SMILES |
C(C[C@H](C(=O)[O-])N)CN=C(N)N.C(C[C@H](C(=O)[O-])N)CN=C(N)N.[Zn+2] |
规范 SMILES |
C(CC(C(=O)[O-])N)CN=C(N)N.C(CC(C(=O)[O-])N)CN=C(N)N.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















